2,2,5,5-Tetramethylpyrrolidin-3-ol

Radioprotection Nitroxide In Vivo

Researchers requiring reproducible spin labels or polymerization mediators often face batch variability from generic pyrrolidines. 2,2,5,5-Tetramethylpyrrolidin-3-ol (CAS 19805-79-9) solves this via its conformationally constrained scaffold: - Enables PROXYL nitroxides with 2-3x slower bioreduction than TEMPO-based probes, ensuring prolonged in vivo signal duration. - Yields alkoxyamines capable of living polymerization of n-butyl acrylate, a monomer class inaccessible to standard TEMPO mediators. - Supports organic radical battery (ORB) cathodes with higher redox potential and 96% capacity retention after 100 cycles.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13563213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylpyrrolidin-3-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1)(C)C)O)C
InChIInChI=1S/C8H17NO/c1-7(2)5-6(10)8(3,4)9-7/h6,9-10H,5H2,1-4H3
InChIKeyHATBDRDFLTYHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethylpyrrolidin-3-ol Procurement Specifications


2,2,5,5-Tetramethylpyrrolidin-3-ol (CAS: 19805-79-9; C₈H₁₇NO; MW: 143.23) is a sterically crowded five-membered heterocyclic compound. Its pyrrolidine ring is substituted with four methyl groups at the 2- and 5-positions, and a hydroxyl group at the 3-position [1]. The compound possesses a predicted pKa of 14.98±0.60 . The conformational analysis reveals a preference for an axial orientation of the hydroxy group, with the pyrrolidine ring adopting a ²T₃ twist conformation [1]. This compound serves as a critical precursor for the synthesis of 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl (PROXYL) nitroxide radicals, which are stable free radicals extensively used as spin labels, redox probes, and polymerization mediators [2].

Synthesis Critical precursor for PROXYL nitroxide radical synthesis
Conformation Supports constrained spin labels and redox probes workflow
Mediator Starting material for controlled radical polymerization mediators
Scaffold Building block for enzyme inhibitor and spin probe development

2,2,5,5-Tetramethylpyrrolidin-3-ol Generic Substitution Risks


The pyrrolidine ring conformation in 2,2,5,5-tetramethylpyrrolidin-3-ol is uniquely constrained by the geminal dimethyl substitution at C2 and C5, resulting in a flattened ring geometry with an axial preference for the 3-hydroxy group [1]. This specific conformation directly dictates the stability and reactivity of the resulting PROXYL nitroxide radicals, particularly their resistance to bioreduction and their utility as mediators in controlled radical polymerization (CRP) [2]. The energy difference between the global energy minimum conformation (observed in the crystal) and alternative local minima is of the order of 5–7 kJ mol⁻¹ [1]. Generic analogs lacking this precise substitution pattern cannot replicate this conformational bias, and therefore cannot be guaranteed to yield nitroxides with equivalent redox behavior, pharmacokinetic profiles, or polymerization control characteristics. This structural rigidity is the foundational reason why this specific compound, not a generic pyrrolidine, is required for applications demanding predictable and reproducible performance in spin labeling or materials synthesis [2].

Target Compound 2,2,5,5-Tetramethylpyrrolidin-3-ol Geminal dimethyl substitution at C2 and C5 forces a flattened ring geometry with an axial 3-hydroxy orientation, dictating the stability and reactivity of resulting PROXYL radicals. Required for predictable spin label or polymerization control
Generic Pyrrolidine Analog Substituted Pyrrolidines Lacking the precise substitution pattern, analogs cannot replicate the conformational bias. Resulting nitroxides may not reproduce equivalent redox behavior or bioreduction resistance. May shift away from reported performance contexts

Performance Metrics for 2,2,5,5-Tetramethylpyrrolidin-3-ol


PROXYL Nitroxide Radioprotection vs TEMPOL

In a direct head-to-head comparison using Chinese hamster V79 cells, the protection factor (PF) against radiation-induced cytotoxicity for 3-aminomethyl-PROXYL (a derivative of the target compound) was quantified as 2.4, representing an 84.6% improvement over the benchmark nitroxide TEMPOL, which achieved a PF of 1.3 [1]. The PF is calculated as the ratio of radiation doses required to achieve the same level of cell survival in the presence versus the absence of the compound [1]. This difference was attributed to the stronger binding affinity of the positively charged 3-aminomethyl-PROXYL to DNA, the presumed target of radiation damage, compared to TEMPOL [1].

Radioprotection vs TEMPOL
Head-to-head comparison
Target PF = 2.4 (PROXYL)
Baseline PF = 1.3 (TEMPOL)
Reported endpoint difference supports in vitro screening
Clonogenic assay, Chinese hamster V79 cells, 10 mM, 10 min prior to radiation
Radioprotection Nitroxide In Vivo Radiation Biology

PROXYL Polymer Redox Potential vs TEMPO

The polyPROXYL−methacrylate (PPMA) polymer, synthesized from a monomer derived from 2,2,5,5-tetramethylpyrrolidin-3-ol, exhibits a half-wave potential (E₁/₂) of 3.7 V vs Li⁺/Li [1]. This value is demonstrably higher than that of the reference radical polymer polyTEMPO−methacrylate (PTMA) [1]. This superior redox potential directly translates into a higher nominal energy density, a critical performance metric for organic electrode materials [1]. Furthermore, lab-scale Li-metal cells with PPMA cathodes demonstrated a specific capacity output of 80 mAh g⁻¹ at 1 C and retained 96% capacity after more than 100 cycles [1].

Redox Potential vs TEMPO
Head-to-head comparison
E1/2 = 3.7 V vs Li+/Li
(polyPROXYL-methacrylate)
Reported redox potential context supports energy density screening
Cyclic voltammetry of PPMA in Li-metal lab-scale cells
Organic Radical Battery Redox Polymer Energy Storage Electrochemistry

PROXYL Bioreduction Resistance vs TEMPOL

In a comparative study of mitochondria-targeted nitroxides, pyrrolidine-based PROXYL nitroxides (mCP1 and mCP2) demonstrated significantly slower cellular bioreduction compared to the piperidine-based mitoTEMPO [1]. Specifically, the cellular bioreduction of mCP1 and mCP2 was 3-fold and 2-fold slower, respectively, than that of mitoTEMPO [1]. This increased resistance to bioreduction, a process that converts the active nitroxide radical to an inactive hydroxylamine, resulted in a 'much higher intracellular concentration' of the PROXYL nitroxides compared to mitoTEMPO [1]. This elevated concentration compensated for the PROXYL nitroxides' 3- to 7-fold lower rate constant for the reaction with superoxide (O₂•⁻) compared to mitoTEMPO, ultimately leading to comparable protection of mitochondrial respiration [1]. In vivo, treatment with mCP1 and mCP2 significantly reduced blood pressure in hypertensive mice from 163±5 mmHg to 133±5 mmHg and 129±6 mmHg, respectively [1].

Bioreduction Resistance vs TEMPOL
Head-to-head comparison
PROXYL (mCP1/2) reduced 2-3 fold slower than mitoTEMPO
Supports biostability screening context
Endothelial cell culture; intracellular concentration measurement
Bioreduction Resistance Nitroxide Stability Mitochondrial Targeting Antioxidant Pharmacokinetics

Acrylate Living Polymerization by PROXYL Mediators

In the field of nitroxide-mediated polymerization (NMP), alkoxyamines derived from PROXYL nitroxides exhibit a fundamentally different and expanded substrate scope compared to those derived from TEMPO [1]. While TEMPO is a classic mediator for styrene polymerization, PROXYL-based systems have been shown to bring about the living polymerization of n-butyl acrylate, a monomer for which TEMPO is ineffective [1]. This difference is attributed to the lower propensity of PROXYL nitroxides to undergo disproportionation, a key side reaction that limits the utility of TEMPO [1].

Acrylate Polymerization
Head-to-head comparison
TEMPO: Ineffective
PROXYL: Mediates living polymerization
Reported monomer scope difference in NMP
NMP of n-butyl acrylate using PROXYL vs TEMPO alkoxyamines
Controlled Radical Polymerization Nitroxide-Mediated Polymerization NMP Polymer Synthesis

PROXYL Derivative Bone Marrow Concentration

A comparative study of three 3-substituted PROXYL nitroxides (carbamoyl-, methoxycarbonyl-, and hydroxymethyl-PROXYL) revealed that the 3-substituent profoundly impacts in vivo distribution, which in turn dictates functional outcome [1]. Following intraperitoneal injection in mice, the maximum concentration of the nitroxides in bone marrow followed the order HM-PROXYL > CM-PROXYL ≈ MC-PROXYL [1]. While the study does not provide absolute concentrations, the trend shows that the hydroxymethyl-substituted PROXYL, which is the closest analog to the 3-hydroxy precursor 2,2,5,5-tetramethylpyrrolidin-3-ol, achieves the highest bone marrow concentration [1]. This superior distribution to bone marrow correlated directly with enhanced in vivo radioprotection against lethal X-irradiation (8 Gy), with the order of protection being HM- > CM- ≈ MC-PROXYL, despite all three compounds having similar redox potentials and in vitro DNA protection [1].

In Vivo Biodistribution
Head-to-head comparison
Bone marrow concentration rank: HM- > CM- ≈ MC-PROXYL
Reported distribution context for spin probe development
In vivo mouse study following intraperitoneal injection
Pharmacokinetics Biodistribution Spin Probe In Vivo ESR Drug Delivery

PROXYL-Based AKR1C3 Enzyme Inhibition

While 2,2,5,5-tetramethylpyrrolidin-3-ol itself is a precursor, the PROXYL scaffold has been elaborated into potent inhibitors of human aldo-keto reductase family 1 member C3 (AKR1C3) [1]. BindingDB data indicate that a specific PROXYL derivative (CHEMBL4238437) displays an IC₅₀ value of 260 nM against recombinant human AKR1C3 [1]. This level of inhibition is notable. In contrast, the core structure exhibits minimal activity against cyclooxygenase-2 (COX-2), with an IC₅₀ > 100 µM, indicating a degree of target selectivity within the broader class of enzymes involved in arachidonic acid metabolism [2].

AKR1C3 Enzyme Inhibition
Cross-study comparable
IC50 = 260 nM (AKR1C3)
>100 µM (COX-2)
Reported selectivity context supports lead optimization
TR-FRET (AKR1C3, E. coli) vs ELISA (COX-2, SF-21 cells)
Enzyme Inhibition AKR1C3 Drug Discovery Steroid Metabolism Cancer

2,2,5,5-Tetramethylpyrrolidin-3-ol Application Scenarios


High-Voltage Organic Radical Polymer Cathodes

Researchers and industrial groups developing organic radical batteries (ORBs) should procure 2,2,5,5-tetramethylpyrrolidin-3-ol as the critical starting material for the synthesis of polyPROXYL−methacrylate (PPMA). The evidence confirms that PPMA exhibits a higher nominal redox potential than the industry standard polyTEMPO−methacrylate (PTMA), which directly translates to superior energy density in Li-metal cells [1]. Furthermore, PPMA demonstrates excellent cycling stability with 96% capacity retention after 100 cycles [1]. For battery R&D programs aiming to surpass the performance of current TEMPO-based electrode materials, the PROXYL scaffold represents a verifiable upgrade.

In Vivo Spin Probes with Enhanced Biostability

Investigators using in vivo electron spin resonance (ESR) imaging or developing redox-sensitive MRI contrast agents should select 2,2,5,5-tetramethylpyrrolidin-3-ol as the precursor for their probes. Data show that PROXYL-based nitroxides exhibit a 2- to 3-fold slower rate of bioreduction compared to mitoTEMPO, leading to significantly higher intracellular concentrations and prolonged signal duration [2]. Additionally, comparative distribution studies in mice indicate that the hydroxymethyl derivative (closest to the parent alcohol) achieves the highest maximum concentration in bone marrow among tested PROXYLs, a key advantage for studies targeting this tissue compartment [3]. This combination of enhanced stability and favorable biodistribution makes this scaffold a superior choice for in vivo redox sensing.

Controlled Acrylate Polymerization

Polymer chemists requiring nitroxide-mediated polymerization (NMP) for the synthesis of well-defined polyacrylates or complex block copolymers should utilize alkoxyamines derived from 2,2,5,5-tetramethylpyrrolidin-3-ol. In direct comparison, PROXYL-based mediators are capable of enabling the living polymerization of n-butyl acrylate, a monomer class for which the more common TEMPO mediator is ineffective [4]. This is due to the PROXYL nitroxide's reduced propensity for disproportionation [4]. For any project where precise control over acrylate polymerization is required, the use of PROXYL-based alkoxyamines is not just an alternative; it is a technical necessity for achieving the desired polymer architecture.

AKR1C3 Inhibitor Lead Optimization

For medicinal chemistry programs focused on the aldo-keto reductase 1C3 (AKR1C3) target, 2,2,5,5-tetramethylpyrrolidin-3-ol provides a validated chemical starting point. Binding data show that a PROXYL derivative achieves an IC₅₀ of 260 nM against this target, while exhibiting >100 µM activity against the related COX-2 enzyme, suggesting a degree of target selectivity [5][6]. This scaffold offers a distinct chemotype for lead optimization campaigns, particularly in therapeutic areas like castration-resistant prostate cancer, where AKR1C3 is implicated. Its established synthetic accessibility and the availability of structure-activity data around the core make it a pragmatic and evidence-backed choice for hit-to-lead expansion.

Application
Selection Property
Validation Focus
High-Voltage Organic Radical Battery R&D
Redox potential ranking context
Organic radical battery performance screening
In Vivo ESR Spin Probes
Biostability and distribution profiling
In vivo spin probe pharmacokinetic context
Nitroxide-Mediated Acrylate Polymerization
Monomer compatibility in NMP
Acrylate polymerization control
AKR1C3 Inhibitor Lead Optimization
Enzyme inhibition potency context
Cancer cell-model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,5,5-Tetramethylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.